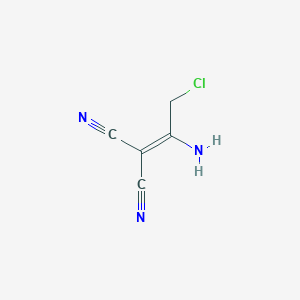

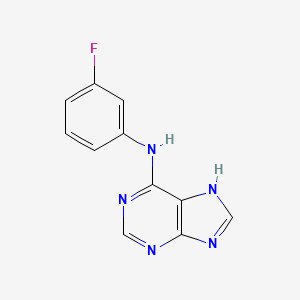

2-(1-Amino-2-chloroethylidene)malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

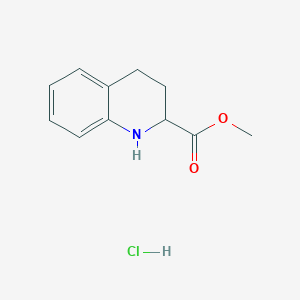

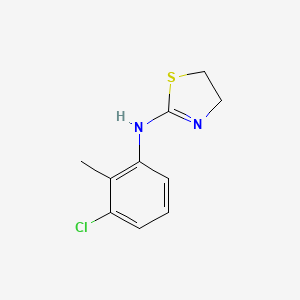

The compound 2-(1-Amino-2-chloroethylidene)malononitrile is a chemical of interest in the field of organic synthesis, particularly in the creation of heterocyclic compounds. The studies provided focus on the synthesis of various heterocyclic compounds using malononitrile as a key starting material. These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

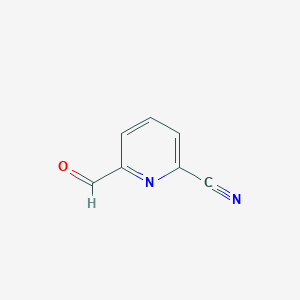

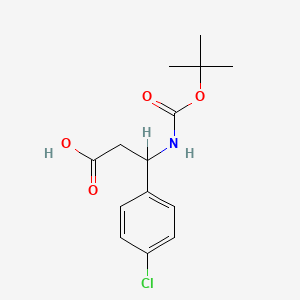

The synthesis of related compounds involves the reaction of malononitrile with different alcohols and epoxides in the presence of sodium ethoxide, as described in the first paper. This process yields various 2-amino-3-cyano-4,5-dihydrofurans, which are further modified to produce aromatic furans upon treatment with N-bromosuccinimide . Another study reports the synthesis of 2-chloro-3-amino-4-methylpyridine through a series of reactions starting from 4,4-dimethoxy-2-butanone and malononitrile, including Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffman reaction, with an overall yield of 57.3% .

Molecular Structure Analysis

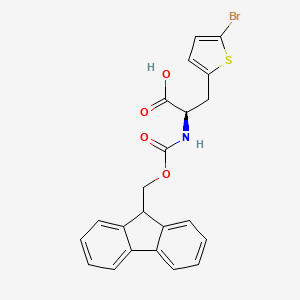

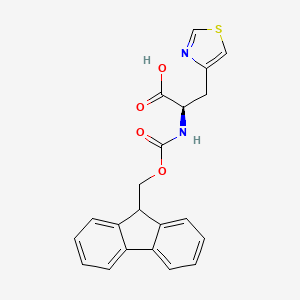

The molecular structures of the synthesized compounds are characterized using various analytical techniques. In the second paper, the structure of the synthesized 2-chloro-3-amino-4-methylpyridine is confirmed by infrared spectroscopy (IR) and nuclear magnetic resonance (1H NMR) . Similarly, the structures of the new dihydroimidazoles synthesized in the fourth study are determined by NMR experiments and X-ray crystallography, ensuring the accuracy of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and involve the use of different reagents and catalysts. The first paper details the use of sodium ethoxide as a catalyst for the reaction between malononitrile and chlorinated alcohols or epoxides . The third paper describes a three-component reaction involving tetracyanoethylene, a carbonyl compound, and ammonium acetate to synthesize 2-(4-amino-2,5-dihydro-1H-imidazol-5-ylidene)malononitriles .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of 2-(1-Amino-2-chloroethylidene)malononitrile specifically, they do provide insight into the properties of closely related compounds. For instance, the yield and characterization techniques used in the synthesis of 2-chloro-3-amino-4-methylpyridine suggest its stability and purity, which are important physical and chemical properties for practical applications . The structural determination through X-ray crystallography in the fourth paper also implies that the compounds have a well-defined crystalline structure, which is a significant physical property .

Applications De Recherche Scientifique

-

Organic Synthesis

- Summary of Application : 2-(1-Amino-2-chloroethylidene)malononitrile, also known as malononitrile dimer, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .

- Methods of Application : These remarkable products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

- Results or Outcomes : The flexibility and high reactivity of malononitrile dimer as a multi-functional reagent and its potential to the preparation of novel beneficial scaffolds as well as biologically active molecules signify it as a suitable building block in total synthesis, medicinal chemistry, and dyes .

-

Pharmaceutical Applications

- Summary of Application : Malononitrile dimer has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues .

- Methods of Application : Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity .

- Results or Outcomes : Malononitrile dimer decreases the amnesia induced by electroconvulsive shock , and in animal tests, this compound exhibited nootropic activity .

Safety And Hazards

Propriétés

IUPAC Name |

2-(1-amino-2-chloroethylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEWRHUVGFTSGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C#N)C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370665 |

Source

|

| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Amino-2-chloroethylidene)malononitrile | |

CAS RN |

118645-77-5 |

Source

|

| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)